molecular formula C6H8N2O2 B1197139 (S)-TETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOLE-1,3(2H)-DIONE CAS No. 40856-87-9

(S)-TETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOLE-1,3(2H)-DIONE

Cat. No.: B1197139
CAS No.: 40856-87-9
M. Wt: 140.14 g/mol
InChI Key: CLHGAFMJSNFVRM-BYPYZUCNSA-N
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Description

(S)-TETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOLE-1,3(2H)-DIONE is a heterocyclic compound that features both pyrrolo and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-TETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOLE-1,3(2H)-DIONE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another approach is the condensation of 1,2-diketones with ammonium acetate and aldehydes, often catalyzed by different agents to optimize yield and efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclo-condensation reactions using robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(S)-TETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, tert-butylhydroperoxide for oxidation, and various acids or bases for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazole derivatives .

Mechanism of Action

The mechanism of action of (S)-TETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-TETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOLE-1,3(2H)-DIONE is unique due to its specific combination of pyrrolo and imidazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and stability .

Biological Activity

(S)-Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione, also known by its CAS number 5768-79-6, is a bicyclic compound that has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6_6H8_8N2_2O2_2, with a molecular weight of 140.14 g/mol. Its structure features a fused ring system that contributes to its biological activity. The compound is soluble in various organic solvents but has limited aqueous solubility, which can affect its bioavailability.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent. A study highlighted its effectiveness against Gram-positive bacteria, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .

Antiviral Properties

The compound has also been investigated for its antiviral potential. In vitro studies have revealed that this compound demonstrates activity against several viruses. For instance, it exhibited an effective concentration (EC50_{50}) of 58.7 µg/mL against the tobacco mosaic virus (TMV) . This suggests that the compound may interfere with viral replication or entry into host cells.

The precise mechanisms underlying the biological activities of this compound are not fully elucidated; however, several hypotheses exist:

  • Inhibition of Enzymatic Activity : It is proposed that the compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
  • Interaction with Nucleic Acids : The structural features of the compound may allow it to interact with nucleic acids, affecting transcription and replication processes in pathogens.

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of this compound against various pathogens. The results indicated that the compound not only inhibited bacterial growth but also displayed bactericidal activity at higher concentrations. The study concluded that this compound could serve as a lead for developing new antibiotics .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Study 2: Antiviral Activity Against TMV

In another investigation focusing on antiviral properties, this compound was tested against TMV. The findings revealed a promising EC50_{50} value of 58.7 µg/mL, indicating potential as an antiviral agent .

Properties

IUPAC Name

(7aS)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-5-4-2-1-3-8(4)6(10)7-5/h4H,1-3H2,(H,7,9,10)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHGAFMJSNFVRM-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C(=O)NC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00961268
Record name 1-Hydroxy-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00961268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40856-87-9
Record name 1H-Pyrrolo(1,2-c)imidazole-1,3(2H)-dione, tetrahydro-, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040856879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxy-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00961268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (7aS)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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